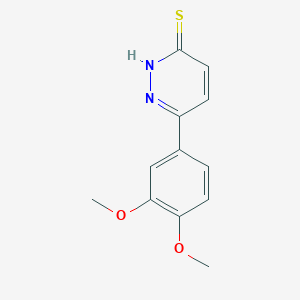
6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione
Overview
Description
6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione (6-DMPT) is a heterocyclic compound that has recently been studied for its potential applications in various scientific research fields. It is a derivative of pyridazine, a six-membered ring system with two nitrogen atoms in the ring. It is known to have a wide range of applications due to its unique properties and structure.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione is involved in complex chemical reactions leading to the formation of various heterocyclic compounds. It participates in reactions with halogenated compounds, leading to the synthesis of pyridine derivatives, which can further cyclize into thieno[2,3-b]-pyridine derivatives. These compounds hold significance in various fields, including medicinal chemistry and materials science (Elneairy, 2010).
Antimicrobial and Biological Activities
Several pyridazine derivatives, including those related to 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione, have been studied for their antimicrobial properties. These studies have led to the synthesis of compounds exhibiting inhibitory efficiency against a variety of gram-positive and gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Salam et al., 2013).
Inhibition of Phosphodiesterase Enzymes
Some derivatives of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione have been identified as inhibitors of phosphodiesterase enzymes, particularly PDE4. These compounds are of interest in the pharmaceutical industry for the potential treatment of conditions like asthma and COPD, as PDE4 inhibitors can have anti-inflammatory and bronchodilating effects (Van der Mey et al., 2001).
Corrosion Inhibition
Pyridazine derivatives have also been examined for their corrosion inhibition properties. Studies involving mild steel in acidic solutions have shown that these compounds can act as effective corrosion inhibitors, with their efficiency being linked to the presence of specific atoms or groups in the molecular structure, which allow for favorable adsorption onto metal surfaces (Khadiri et al., 2016).
Photophysical and Electrochemical Studies
Research into the photophysical and electrochemical properties of pyridazine derivatives has been conducted, exploring their potential in fields such as material science and sensor technology. These studies involve understanding the behavior of these compounds under different conditions, including their fluorescence properties and redox behavior (Golla et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOMAKKLKQKDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




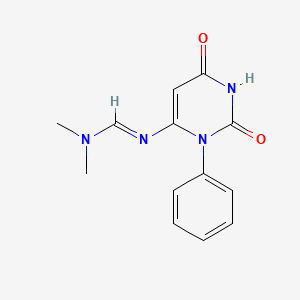
![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
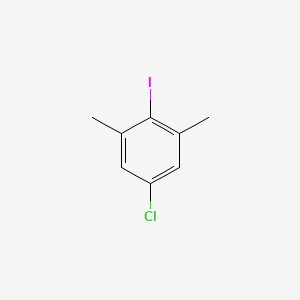
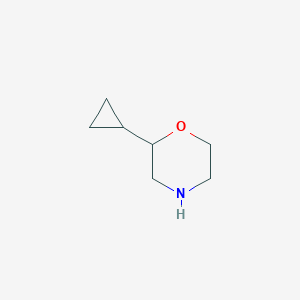

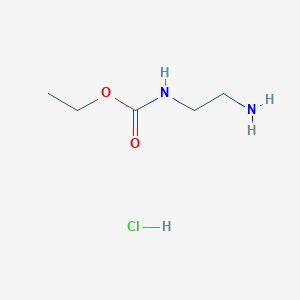
![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)
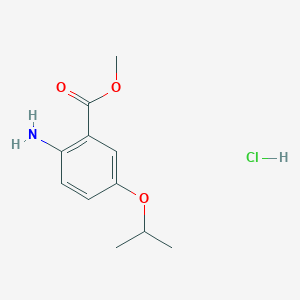
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
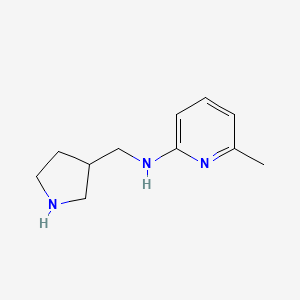
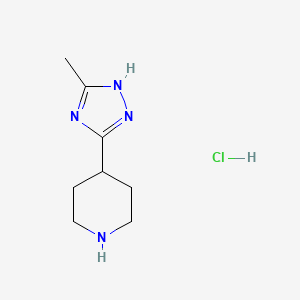
![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)